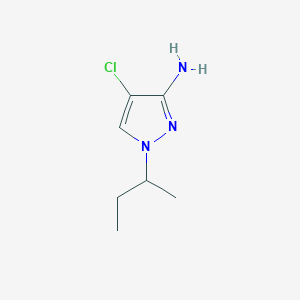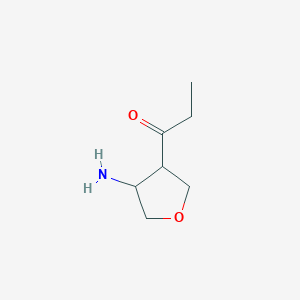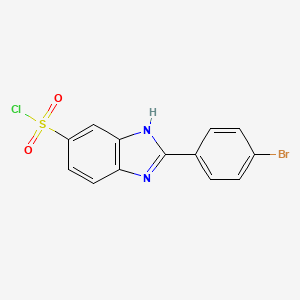
N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 2-fluoro-5-nitroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms and nitro group make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or related compounds.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
Molecular Formula |
C15H7F7N2O3 |
|---|---|
Molecular Weight |
396.22 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H7F7N2O3/c16-11-2-1-10(24(26)27)6-12(11)23-13(25)7-3-8(14(17,18)19)5-9(4-7)15(20,21)22/h1-6H,(H,23,25) |
InChI Key |
XYQFFHNHNISBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)




![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)



![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)



